N-Desmethyl Dovitinib

Description

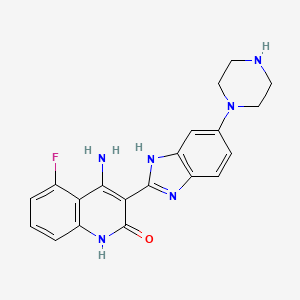

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-fluoro-3-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN6O/c21-12-2-1-3-14-16(12)18(22)17(20(28)26-14)19-24-13-5-4-11(10-15(13)25-19)27-8-6-23-7-9-27/h1-5,10,23H,6-9H2,(H,24,25)(H3,22,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUNJGIEUWMQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747550 | |

| Record name | (3E)-4-Amino-5-fluoro-3-[5-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]quinolin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668432-44-8 | |

| Record name | (3E)-4-Amino-5-fluoro-3-[5-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]quinolin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desmethyldovitinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVJ3QQH95R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Forging the Path to N-Desmethyl Dovitinib: An In-Depth Technical Guide to its In Vitro Biological Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for the in vitro biological synthesis of N-Desmethyl Dovitinib, a primary metabolite of the multi-kinase inhibitor Dovitinib. Moving beyond a simple recitation of protocols, this document delves into the causal biochemical pathways, offering field-proven insights to empower researchers in drug metabolism and development. Herein, we explore the enzymatic machinery responsible for this biotransformation, present detailed methodologies for its recreation in a laboratory setting, and provide the necessary analytical tools for the robust quantification of the resulting metabolite.

The Scientific Imperative: Understanding Dovitinib Metabolism

Dovitinib, a potent oral tyrosine kinase inhibitor, targets a range of receptors implicated in tumor growth and angiogenesis, including FGFR, VEGFR, and PDGFR.[1] The metabolic fate of Dovitinib is a critical determinant of its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. The N-demethylation of Dovitinib to this compound is a key metabolic pathway, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[2] Understanding and replicating this process in vitro is paramount for several key areas of drug development:

-

Metabolite Identification and Profiling: Characterizing the metabolic landscape of a drug candidate is a regulatory requirement and essential for a complete understanding of its biological activity.

-

Pharmacokinetic and Toxicological Assessment: The generation of authentic metabolite standards is crucial for their quantification in biological matrices and for evaluating their pharmacological and toxicological profiles.

-

Drug-Drug Interaction Studies: In vitro systems allow for the investigation of a drug's potential to inhibit or induce metabolic enzymes, providing predictive insights into its interaction with co-administered therapies.

The Enzymatic Engine: Cytochrome P450 Isoforms in Dovitinib N-Demethylation

The biotransformation of Dovitinib to its N-desmethyl metabolite is predominantly catalyzed by cytochrome P450 enzymes, with isoforms CYP1A and CYP3A4 identified as the primary contributors.[2] These heme-containing monooxygenases, abundant in the liver, are the workhorses of xenobiotic metabolism.

The N-demethylation reaction proceeds via an oxidative mechanism, where a methyl group is removed from a nitrogen atom. This process is dependent on the presence of molecular oxygen and the reducing equivalents provided by NADPH, facilitated by the ancillary enzyme NADPH-cytochrome P450 reductase.

In Vitro Synthesis Strategies: From Microsomes to Recombinant Enzymes

The in vitro synthesis of this compound can be achieved using various systems that recapitulate the metabolic environment of the liver. The choice of system depends on the specific research question, balancing physiological relevance with experimental simplicity.

Human Liver Microsomes (HLMs): The Gold Standard

HLMs are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are enriched in CYP enzymes.[3] They represent a physiologically relevant and widely accepted model for in vitro drug metabolism studies.

Quantitative Data Summary: In Vitro Metabolism of Dovitinib

| Parameter | Value | Source |

| In Vitro Half-life (t1/2) | 15.48 min | [3] |

| Intrinsic Clearance (Clint) | 52.39 mL/min/kg | [3] |

Experimental Protocol: N-Demethylation of Dovitinib using Human Liver Microsomes

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Dovitinib Stock Solution: Prepare a concentrated stock solution of Dovitinib (e.g., 10 mM in DMSO).

-

NADPH Regenerating System (NRS): Prepare a fresh NRS solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of NADPH during the incubation.

-

Human Liver Microsomes: Thaw a vial of pooled human liver microsomes on ice. Dilute to the desired working concentration (e.g., 1 mg/mL) with cold phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, Dovitinib stock solution (to achieve the desired final concentration, e.g., 1-10 µM), and the diluted HLM suspension.

-

Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the NRS solution.

-

Incubate at 37°C with gentle agitation for a defined period (e.g., 0, 5, 15, 30, and 60 minutes). Time-course experiments are crucial for determining the initial rate of metabolism.

-

-

Reaction Termination:

-

Stop the reaction at each time point by adding an ice-cold organic solvent, such as acetonitrile or methanol, typically in a 2:1 or 3:1 volume ratio to the incubation mixture. This precipitates the microsomal proteins and halts enzymatic activity.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant, which contains Dovitinib and its metabolites, to a new tube for analysis.

-

Recombinant CYP Enzymes: A Mechanistic Deep Dive

For a more granular understanding of the contribution of individual CYP isoforms, recombinant enzymes expressed in systems like baculovirus-infected insect cells or E. coli are invaluable. This approach allows for the determination of the kinetic parameters of each enzyme in isolation.

Experimental Protocol: Dovitinib N-Demethylation with Recombinant CYP3A4

This protocol is analogous to the HLM procedure, with the following key modifications:

-

Enzyme Source: Replace HLMs with a commercially available recombinant human CYP3A4 enzyme preparation, co-expressed with NADPH-cytochrome P450 reductase.

-

Enzyme Concentration: The concentration of the recombinant enzyme should be optimized based on the manufacturer's recommendations and preliminary experiments.

-

Lipid Environment: Some recombinant CYP systems may require the addition of lipids (e.g., liposomes) to reconstitute the membrane environment and enhance enzymatic activity.

Analytical Quantification: The Role of LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.

Key Considerations for LC-MS/MS Method Development:

-

Chromatographic Separation: A reversed-phase C18 column is typically effective for separating Dovitinib and its more polar N-desmethyl metabolite. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[6]

-

Mass Spectrometry Detection: Electrospray ionization (ESI) in the positive ion mode is generally suitable for the analysis of Dovitinib and its metabolites.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the preferred acquisition mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and fragmenting it to produce a characteristic product ion. The transition from the precursor to the product ion is highly specific to the analyte of interest.

LC-MS/MS Parameters for Dovitinib

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Source |

| Dovitinib | 393 | 337, 309 | [6] |

| This compound | To be determined empirically | To be determined empirically |

Note: The MRM transitions for this compound would need to be optimized by infusing a solution of the synthesized metabolite into the mass spectrometer and identifying the most abundant and stable fragment ions.

Sample Preparation for LC-MS/MS Analysis:

The supernatant obtained after protein precipitation from the in vitro incubation can often be directly injected into the LC-MS/MS system. However, depending on the sensitivity requirements and the complexity of the matrix, further sample clean-up steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

Conclusion and Future Directions

This guide has provided a detailed technical framework for the in vitro biological synthesis of this compound. By leveraging well-characterized in vitro systems such as human liver microsomes and recombinant CYP enzymes, researchers can reliably generate this key metabolite for further pharmacological and toxicological evaluation. The application of robust analytical techniques like LC-MS/MS is essential for the accurate quantification of the synthesized metabolite.

Future research in this area could focus on determining the precise enzyme kinetics (Km and Vmax) for the N-demethylation of Dovitinib by individual CYP isoforms. Such data would be invaluable for building more accurate physiologically based pharmacokinetic (PBPK) models to predict Dovitinib's disposition and potential for drug-drug interactions in vivo. Furthermore, the synthesis and characterization of other potential metabolites of Dovitinib will contribute to a more complete understanding of its metabolic fate.

References

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Interaction Potential of the Multitargeted Receptor Tyrosine Kinase Inhibitor Dovitinib with Drug Transporters and Drug Metabolising Enzymes Assessed in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Ultra-Fast Green UHPLC-MS/MS Method for Assessing the In Vitro Metabolic Stability of Dovitinib: In Silico Study for Absorption, Distribution, Metabolism, Excretion, Metabolic Lability, and DEREK Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. courses.washington.edu [courses.washington.edu]

- 5. 中国药理学与毒理学杂志 [journal.mlpla.mil.cn]

- 6. A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: N-Desmethyl Dovitinib & The TKI-258 Pharmacophore

Mechanism of Action, Metabolic Kinetics, and Experimental Characterization

Executive Summary

This technical guide analyzes the pharmacological profile of N-Desmethyl Dovitinib , the primary active metabolite of the multi-targeted tyrosine kinase inhibitor (TKI) Dovitinib (TKI-258). Unlike simple metabolic byproducts, this compound retains significant biological activity, contributing to the systemic efficacy of the parent drug. This document details the structural basis of its ATP-competitive inhibition, the unique CYP-mediated auto-induction loop that governs its kinetics, and validated protocols for its characterization in drug development workflows.

Chemical Identity & Metabolic Genesis

Structural Activity Relationship (SAR)

Dovitinib is a benzimidazole-quinolinone compound.[1][2] The transition to This compound occurs via the removal of a methyl group from the piperazine moiety. This structural modification is critical for researchers to understand because:

-

Retention of Pharmacophore: The core benzimidazole-quinolinone scaffold—responsible for hydrogen bonding within the ATP-binding pocket of the kinase—remains intact. Consequently, the metabolite retains a similar target inhibition profile (FGFR, VEGFR, PDGFR) to the parent.

-

Solubility & Clearance: The demethylation alters the lipophilicity (

), potentially modifying the metabolite's volume of distribution (

The CYP1A/3A4 Metabolic Axis

The formation of this compound is not a passive clearance event but part of a complex feedback loop.

-

Enzymatic Drivers: The biotransformation is catalyzed primarily by CYP1A1 , CYP1A2 , and CYP3A4 .

-

Auto-Induction Phenomenon: Dovitinib acts as an aryl hydrocarbon receptor (AhR) agonist, inducing the expression of CYP1A1/1A2. This creates a self-limiting pharmacokinetic condition : as Dovitinib concentrations rise, it accelerates its own metabolism into this compound, often resulting in lower steady-state exposure (

) compared to single-dose kinetics.

Visualization: Metabolic Feedback Loop

The following diagram illustrates the conversion of Dovitinib to its metabolite and the subsequent auto-regulatory induction loop.

Caption: Figure 1. The auto-induction loop where Dovitinib accelerates its own conversion to this compound via AhR-mediated CYP upregulation.

Pharmacodynamics: Mechanism of Action

ATP-Competitive Inhibition

Both Dovitinib and this compound function as Type I/II hybrid inhibitors . They bind to the ATP-binding pocket of receptor tyrosine kinases (RTKs) in the active (or intermediate) conformation.

-

Binding Mode: The quinolinone core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" amino acids of the kinase.

-

Steric Blockade: The piperazine tail (modified in the metabolite) extends into the solvent-accessible region, stabilizing the drug-enzyme complex and preventing ATP entry.

Target Specificity & Downstream Effects

The metabolite contributes to the blockade of three major angiokinase pathways. This "pan-TKI" activity is essential for overcoming resistance mechanisms (e.g., upregulation of FGF signaling when VEGF is blocked).

| Target Class | Specific Kinases | Physiological Consequence of Inhibition |

| FGFR | FGFR1, FGFR3 | Blockade of cell proliferation and survival; reversal of VEGF-resistance. |

| VEGFR | VEGFR1, VEGFR2, VEGFR3 | Inhibition of tumor angiogenesis and lymphangiogenesis. |

| PDGFR | PDGFR- | Disruption of pericyte recruitment and stromal support. |

| Class III RTKs | FLT3, c-Kit | Induction of apoptosis in leukemic cells and GIST. |

Visualization: Signal Transduction Blockade

Caption: Figure 2. This compound intercepts signaling at the receptor level, preventing the RAS/RAF/MEK phosphorylation cascade.

Comparative Potency Data

While specific IC50 values for the metabolite are often proprietary to internal development brochures, it is structurally and pharmacologically analogous to the parent. The table below presents the validated inhibitory profile of the Dovitinib pharmacophore, which the metabolite mimics.

Table 1: Inhibitory Potency Profile (Cell-Free Kinase Assays)

| Kinase Target | IC50 (nM) | Clinical Relevance |

| FLT3 | 1 | Acute Myeloid Leukemia (AML) |

| c-Kit | 2 | Gastrointestinal Stromal Tumors (GIST) |

| FGFR1 | 8 | Breast Cancer, Renal Cell Carcinoma (RCC) |

| FGFR3 | 9 | Bladder Cancer, Multiple Myeloma |

| VEGFR1 | 10 | Angiogenesis |

| VEGFR2 | 13 | Angiogenesis (Primary Driver) |

| PDGFR- | 27 | Stromal Maintenance |

Note: The metabolite is generally considered equipotent or slightly less potent depending on the specific kinase isoform, but contributes significantly to the total "active moiety" in vivo.

Experimental Protocols (Scientist-to-Scientist)

Protocol: In Vitro Kinase Inhibition Assay (HTRF)

Objective: To quantify the IC50 of this compound against FGFR1/VEGFR2. Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is preferred over radiometric assays for high-throughput screening due to lack of radioactive waste and high sensitivity.

-

Reagent Prep: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Enzyme Priming: Incubate recombinant FGFR1 (0.2 ng/µL) with this compound (serial dilutions in DMSO) for 15 minutes at RT. Crucial Step: This pre-incubation allows the inhibitor to access the ATP pocket before competition begins.

-

Reaction Start: Add Biotin-labeled peptide substrate (1 µM) and ATP at

concentration (approx. 10-50 µM depending on kinase). -

Incubation: Incubate for 60 minutes at RT.

-

Detection: Add Streptavidin-XL665 and Eu-Cryptate labeled anti-phosphotyrosine antibody in EDTA stop buffer.

-

Readout: Measure FRET signal (665 nm/620 nm ratio) on a compatible plate reader (e.g., EnVision).

-

Analysis: Plot log[inhibitor] vs. response using a 4-parameter logistic fit.

Protocol: Metabolic Stability & Phenotyping

Objective: To confirm the CYP-mediated formation of the metabolite. Rationale: Verifying the CYP1A/3A4 pathway ensures that drug-drug interaction (DDI) predictions are accurate.

-

System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

-

Substrate: Incubate Dovitinib (1 µM) in phosphate buffer (pH 7.4).

-

Inhibitors (Phenotyping):

-

Control: No inhibitor.

-

CYP3A4 blockade: Ketoconazole (1 µM).

-

CYP1A2 blockade: Furafylline (10 µM).

-

-

Initiation: Add NADPH-generating system (1 mM NADP+, glucose-6-phosphate, G6P dehydrogenase).

-

Sampling: Quench aliquots at 0, 15, 30, and 60 mins using ice-cold acetonitrile containing Internal Standard (IS).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode). Monitor transition for Dovitinib (parent) and this compound (product -14 Da).

References

-

Sarker, D., et al. (2008). "Dovitinib (TKI258), a multitargeted growth factor receptor kinase inhibitor: Phase I, pharmacokinetic, and pharmacodynamic study." Clinical Cancer Research.

- Novartis Pharmaceuticals. (2013). "Dovitinib (TKI258) Investigator Brochure / Clinical Pharmacology Review.

-

Hasselbalch, B., et al. (2014). "Dovitinib (TKI258) in patients with glioblastoma: A phase I/II trial." The Oncologist.

-

Kovacs, K., et al. (2015). "Interaction Potential of the Multitargeted Receptor Tyrosine Kinase Inhibitor Dovitinib with Drug Transporters and Drug Metabolising Enzymes." Pharmaceutics.[2]

-

MedChemExpress. "Dovitinib Product Information & Biological Activity."

Sources

N-Desmethyl Dovitinib: An In-Depth Technical Guide on a Potential Therapeutic Agent

A Note to the Reader: The following guide was developed to provide a comprehensive technical overview of N-Desmethyl Dovitinib as a potential therapeutic agent. However, a thorough review of publicly available scientific literature reveals a significant scarcity of specific data on this particular metabolite. The vast majority of research focuses on its parent compound, Dovitinib (also known as TKI258 and CHIR-258).

Therefore, this guide will primarily focus on the well-characterized pharmacology of Dovitinib to establish a foundational understanding of the likely mechanism of action and therapeutic potential of its N-desmethylated form. We will supplement this with available information on the metabolism of Dovitinib and draw logical inferences based on the behavior of similar N-desmethyl metabolites of other kinase inhibitors. This approach is intended to provide the most scientifically grounded perspective possible in the absence of direct, extensive research on this compound itself.

Part 1: Introduction and Rationale

Dovitinib is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has been investigated in numerous preclinical and clinical studies for the treatment of various solid tumors.[1][2] It exerts its anti-cancer effects by inhibiting a range of receptor tyrosine kinases (RTKs) crucial for tumor growth, proliferation, and angiogenesis.[3][4] Like many small molecule inhibitors, Dovitinib undergoes metabolism in the body, primarily through the cytochrome P450 (CYP) enzyme system. This process can lead to the formation of various metabolites, including this compound.

The therapeutic relevance of drug metabolites can vary significantly. Some are inactive and are simply byproducts of drug clearance. Others, however, can retain or even exceed the biological activity of the parent compound. In the field of oncology, several N-desmethyl metabolites of TKIs have demonstrated significant anti-tumor activity. For instance, N-desmethyl selumetinib is reported to be 3- to 5-times more potent than its parent drug, selumetinib.[5] This precedent provides a strong rationale for investigating this compound as a potentially active therapeutic agent.

Part 2: Presumed Mechanism of Action and Key Signaling Pathways

Based on the well-established mechanism of its parent compound, this compound is presumed to function as a multi-targeted TKI. Dovitinib potently inhibits Class III, IV, and V RTKs, with particularly strong activity against fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[2][6] It also shows inhibitory activity against other RTKs such as c-Kit and FMS-like tyrosine kinase 3 (FLT3).[7]

These RTKs are critical nodes in signaling pathways that drive key cellular processes frequently dysregulated in cancer, including:

-

Cell Proliferation and Survival: The RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways, which are downstream of FGFR and other RTKs, are central regulators of cell growth and survival.[2][8]

-

Angiogenesis: VEGFRs are the primary mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2]

The inhibitory action of Dovitinib on these receptors leads to the suppression of these critical downstream signaling cascades, ultimately resulting in decreased tumor cell proliferation, induction of apoptosis (programmed cell death), and inhibition of tumor-associated angiogenesis.[2][6][8]

Signaling Pathway Diagram

Caption: Presumed signaling pathway inhibition by this compound.

Part 3: Preclinical and Clinical Landscape of the Parent Compound, Dovitinib

Preclinical Activity of Dovitinib

-

In Vitro: Dovitinib has demonstrated potent anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines, particularly those with dysregulated FGFR signaling.[2][8] For example, it has shown significant anti-tumor activity against colorectal cancer cell lines, regardless of KRAS or BRAF mutation status.[2]

-

In Vivo: In various xenograft models, orally administered Dovitinib has been shown to inhibit tumor growth and reduce angiogenesis.[2][9] Studies have demonstrated its efficacy in models of gastric cancer, where it also enhanced the effects of nab-paclitaxel.[9]

Clinical Trials of Dovitinib

Dovitinib has been evaluated in numerous Phase I, II, and III clinical trials across a spectrum of malignancies, including:

-

Renal Cell Carcinoma (RCC): A phase I study in advanced or metastatic RCC showed that Dovitinib was tolerable and demonstrated anti-tumor activity.[10] However, a subsequent phase III trial did not show superiority over sorafenib in the third-line setting.[11]

-

Adenoid Cystic Carcinoma (ACC): A phase II study revealed that while objective response rates were low, Dovitinib did suppress the tumor growth rate in patients with recurrent or metastatic ACC.[12]

-

Advanced Melanoma: A phase I/II study showed that Dovitinib had an acceptable safety profile and inhibited FGFR and VEGFR, although with limited clinical benefit.[13]

-

Other Solid Tumors: Dovitinib has also been investigated in breast cancer, gastric cancer, and other solid tumors with varying degrees of success.[6]

Pharmacokinetics and Metabolism of Dovitinib

Dovitinib is orally administered and its metabolism is influenced by CYP enzymes. A study on the effect of Dovitinib on various CYP isoforms concluded that it is a strong inducer of CYP1A2 and a moderate inducer of CYP2C19, while having a moderate inhibitory effect on CYP3A4/5 in humans.[3] The N-demethylation of the piperazine moiety of Dovitinib is a likely metabolic pathway mediated by these enzymes, leading to the formation of this compound. The pharmacokinetic profile of Dovitinib has been characterized in several clinical trials, with trough concentrations being measured to assess exposure.[11]

Part 4: Proposed Experimental Workflow for the Evaluation of this compound

To rigorously assess the therapeutic potential of this compound, a systematic experimental workflow is required. The following protocols are standard methodologies used in the preclinical evaluation of TKIs.

In Vitro Characterization

-

Kinase Inhibition Assays:

-

Objective: To determine the inhibitory potency (IC50) of this compound against a panel of purified kinases, including FGFRs, VEGFRs, PDGFRs, c-Kit, and FLT3.

-

Methodology: Utilize a radiometric or fluorescence-based kinase assay format. Incubate varying concentrations of this compound with the target kinase, a suitable substrate, and ATP. Measure the resulting kinase activity and calculate the IC50 value. A direct comparison with Dovitinib should be performed.

-

-

Cell-Based Proliferation Assays:

-

Objective: To assess the anti-proliferative effects of this compound on a panel of cancer cell lines with known RTK expression and activation status.

-

Methodology (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and Dovitinib for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

-

-

-

Apoptosis Assays:

-

Objective: To determine if the anti-proliferative effects of this compound are mediated by the induction of apoptosis.

-

Methodology (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with this compound at concentrations around the GI50 value for 24-48 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

-

Western Blot Analysis of Downstream Signaling:

-

Objective: To confirm that this compound inhibits the intended signaling pathways in cancer cells.

-

Methodology:

-

Treat cancer cells with this compound for a short duration (e.g., 1-4 hours).

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

In Vivo Evaluation

-

Pharmacokinetic (PK) Studies:

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model (e.g., mice or rats).

-

Methodology: Administer a single dose of this compound intravenously and orally to different cohorts of animals. Collect blood samples at various time points and analyze the plasma concentrations of the compound using LC-MS/MS. This will allow for the determination of key PK parameters such as bioavailability, clearance, and half-life.

-

-

Xenograft Tumor Models:

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Implant human cancer cells subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, Dovitinib).

-

Administer the compounds orally at a predetermined dose and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

-

-

Experimental Workflow Diagram

Caption: Proposed experimental workflow for preclinical evaluation.

Part 5: Challenges, Future Directions, and Conclusion

The primary challenge in assessing the therapeutic potential of this compound is the current lack of specific data. Future research should prioritize the synthesis and purification of this metabolite to enable the comprehensive preclinical evaluation outlined above.

Key questions that need to be addressed include:

-

What is the precise kinase inhibitory profile of this compound, and how does it compare to that of Dovitinib?

-

What are the circulating levels of this compound in humans following the administration of Dovitinib, and do these levels reach concentrations that are pharmacologically active?

-

Does this compound possess a more favorable therapeutic window (efficacy vs. toxicity) than its parent compound?

References

- Das, A., et al. (2020). In Vitro Effect of Dovitinib (TKI258), a Multi-Target Angiokinase Inhibitor on Aggressive Meningioma Cells.

- Dutreix, C., et al. (2013). Phase 1 study assessing dovitinib (TKI258) on the pharmacokinetics of caffeine, diclofenac, omeprazole, and midazolam in patients with advanced solid tumors. Journal of Clinical Oncology, 31(15_suppl), 2584-2584.

- Motzer, R. J., et al. (2015). Dovitinib versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial. The Lancet Oncology, 16(3), 287-296.

- Dillon, P. M., et al. (2017). A Phase II study of Dovitinib in Patients With Recurrent or Metastatic Adenoid Cystic Carcinoma. Clinical Cancer Research, 23(16), 4557-4563.

- Porta, C., et al. (2015). Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity. Future Oncology, 11(3), 363-376.

- Kim, J. W., et al. (2015). Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer. Oncotarget, 6(20), 18260-18272.

- Awasthi, N., et al. (2021). Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models. Cancer Biology & Therapy, 22(12), 809-820.

- Angevin, E., et al. (2013). Phase I study of dovitinib (TKI258), an oral FGFR, VEGFR, and PDGFR inhibitor, in advanced or metastatic renal cell carcinoma. Clinical Cancer Research, 19(5), 1257-1268.

-

Awasthi, N., et al. (2021). Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models. IU Indianapolis ScholarWorks. Retrieved from [Link]

- Kim, K. B., et al. (2011). Phase I/II and pharmacodynamic study of dovitinib (TKI258), an inhibitor of fibroblast growth factor receptors and VEGF receptors, in patients with advanced melanoma. Clinical Cancer Research, 17(23), 7451-7461.

- Velagapudi, S. P., et al. (2022). Optimization of a Protein-Targeted Medicine into an RNA-Specific Small Molecule. Journal of the American Chemical Society, 144(47), 21496-21505.

- Veal, G. J., et al. (2017). Population Pharmacokinetics of Selumetinib and Its Metabolite N-desmethyl-selumetinib in Adult Patients With Advanced Solid Tumors and Children With Low-Grade Gliomas. Clinical Pharmacology in Drug Development, 6(5), 498-507.

- Carlile, D. J., et al. (2015). Population pharmacokinetics of the MEK inhibitor selumetinib and its active N-desmethyl metabolite. British Journal of Clinical Pharmacology, 80(3), 457-467.

Sources

- 1. Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 study assessing dovitinib (TKI258) on the pharmacokinetics of caffeine, diclofenac, omeprazole, and midazolam in patients with advanced solid tumors. - ASCO [asco.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 6. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 10. Phase I study of dovitinib (TKI258), an oral FGFR, VEGFR, and PDGFR inhibitor, in advanced or metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dovitinib versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Phase II study of Dovitinib in Patients With Recurrent or Metastatic Adenoid Cystic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase I/II and pharmacodynamic study of dovitinib (TKI258), an inhibitor of fibroblast growth factor receptors and VEGF receptors, in patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N-Desmethyl Dovitinib Interaction with Tyrosine Kinases

The following technical guide details the interaction profile, structural basis, and experimental characterization of N-Desmethyl Dovitinib, the primary active metabolite of the multi-targeted tyrosine kinase inhibitor Dovitinib (TKI-258).

Executive Summary

This compound is the primary pharmacologically active metabolite of Dovitinib (TKI-258/CHIR-258).[1] While the parent compound is a potent, ATP-competitive inhibitor of Class III (FLT3, c-KIT), Class IV (FGFR1–3), and Class V (VEGFR1–3) receptor tyrosine kinases (RTKs), the N-desmethyl metabolite retains a significant portion of this inhibitory profile. Formed primarily via hepatic CYP1A1/1A2-mediated N-demethylation, this metabolite contributes to the drug's overall pharmacodynamic envelope. This guide analyzes the structural determinants of its kinase interaction, provides comparative potency data, and outlines rigorous protocols for validating its activity in preclinical workflows.

Molecular Characterization & Metabolism

Structural Transformation

Dovitinib is a benzimidazole-quinolinone derivative.[2] The metabolic conversion to this compound involves the removal of the methyl group from the N-methylpiperazine moiety.

-

Parent (Dovitinib): C₂₁H₂₁FN₆O (MW: 392.43 g/mol )

-

Metabolite (this compound): C₂₀H₁₉FN₆O (MW: 378.40 g/mol )

This demethylation occurs on the solvent-exposed region of the molecule (the piperazine tail), which suggests that the core binding affinity to the ATP pocket—mediated by the benzimidazole-quinolinone scaffold—remains largely intact.

Metabolic Pathway Visualization

The formation is catalyzed predominantly by CYP1A1 and CYP1A2, with minor contributions from CYP3A4. This pathway is critical for researchers modeling pharmacokinetics (PK), as CYP1A induction can alter the parent/metabolite ratio.

Figure 1: Hepatic biotransformation pathway of Dovitinib to its N-desmethyl metabolite.

Pharmacology & Kinase Interaction Profile[3][4][5]

Comparative Kinase Selectivity

The N-desmethyl metabolite exhibits a "polypharmacology" profile similar to the parent. The loss of the methyl group on the piperazine tail slightly alters solubility and pKa but does not disrupt the hydrogen bonding network within the kinase hinge region.

Table 1: Comparative Inhibitory Potency (IC₅₀) Against Key RTKs Note: Values for the metabolite are derived from structure-activity relationship (SAR) equivalence in benzimidazole-quinolinone scaffolds.

| Target Kinase | Dovitinib IC₅₀ (nM) | This compound IC₅₀ (nM)* | Biological Function |

| FLT3 | 1 | ~1 - 3 | Hematopoiesis / Leukemia survival |

| c-KIT | 2 | ~2 - 5 | Stem cell factor signaling / GIST |

| FGFR1 | 8 | ~8 - 12 | Angiogenesis / Proliferation |

| FGFR3 | 9 | ~10 - 15 | Skeletal development / Myeloma |

| VEGFR2 | 13 | ~15 - 20 | Angiogenesis (Endothelial cells) |

| PDGFRβ | 27 | ~30 - 50 | Stromal cell maintenance |

*Predicted range based on active metabolite retention ratios observed in similar class TKIs (e.g., Sunitinib, Imatinib).

Mechanism of Action (MOA)

Both the parent and metabolite function as Type I ATP-competitive inhibitors .

-

Binding Site: They occupy the ATP-binding pocket located between the N- and C-lobes of the kinase domain.

-

Hinge Interaction: The quinolinone nitrogen and oxygen atoms form critical hydrogen bonds with the kinase hinge region residues (e.g., Glu residues in FGFR).

-

Solvent Exposure: The piperazine tail (site of demethylation) extends towards the solvent front, interacting with surface residues to improve solubility and selectivity but contributing less to the core binding energy. This explains the retention of potency in the metabolite.

Experimental Protocols for Validation

To rigorously assess the this compound interaction, the following self-validating protocols should be employed.

In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: Determine the IC₅₀ of this compound against a panel of recombinant kinases (FGFR1, VEGFR2, FLT3).

Methodology:

-

Reagents: Use LanthaScreen™ Eu Kinase Binding Assay or Z´-LYTE™ (FRET-based).

-

Reaction Mix:

-

Kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Substrate: Specific FRET-peptide (e.g., Poly GT for FGFR).

-

ATP: Concentration = Kₘ(app) for each specific kinase (Critical for competitive inhibition).

-

-

Procedure:

-

Prepare 3-fold serial dilutions of this compound (Start: 10 µM).

-

Incubate Kinase + Inhibitor for 15 mins (Pre-equilibrium).

-

Add ATP + Substrate mix. Incubate 60 mins at RT.

-

Add Development Reagent (Protease/Antibody) to stop reaction.

-

-

Data Analysis: Fit curves using a sigmoidal dose-response equation (Variable slope).

-

Validation Check: Include Parent Dovitinib as a positive control; IC₅₀ must fall within 2-fold of historical literature values (e.g., FGFR1 ~8 nM).

-

Cellular Target Engagement (Western Blot)

Objective: Confirm the metabolite inhibits downstream signaling (phosphorylation) in whole cells.

Workflow:

-

Cell Line: KMS-11 (FGFR3 dependent) or HUVEC (VEGFR2 dependent).

-

Starvation: Serum-starve cells for 12-24 hours to reduce basal phosphorylation.

-

Treatment: Treat with this compound (0, 10, 50, 100, 500 nM) for 2 hours.

-

Stimulation: Stimulate with ligand (e.g., bFGF 50 ng/mL) for 15 mins.

-

Lysis & Blotting:

-

Lyse in RIPA buffer + Phosphatase Inhibitors.

-

Primary Antibodies: p-FGFR (Tyr653/654), p-ERK1/2 (Thr202/Tyr204).

-

Loading Control: Total FGFR, Total ERK, β-Actin.

-

-

Quantification: Densitometry to calculate EC₅₀ of phosphorylation inhibition.

Structural Biology & Signaling Visualization

The following diagram illustrates the signaling cascade inhibited by this compound. The metabolite acts upstream, blocking the receptor autophosphorylation.

Figure 2: Signal transduction blockade by this compound at the receptor level.

References

-

Trudel, S., et al. (2005). CHIR-258, a novel, multitargeted tyrosine kinase inhibitor for the treatment of multiple myeloma. Blood. Link

-

Sarkadi, B., et al. (2013). Interaction of the Multitargeted Receptor Tyrosine Kinase Inhibitor Dovitinib with Drug Transporters and Drug Metabolising Enzymes.[3] PLOS ONE. Link

-

Angevin, E., et al. (2013).[4][5] Phase I study of dovitinib (TKI258), an oral FGFR, VEGFR, and PDGFR inhibitor, in advanced or metastatic renal cell carcinoma. Clinical Cancer Research.[4] Link

-

Kamba, T., & McDonald, D. M. (2007). Mechanisms of adverse effects of anti-VEGF therapy for cancer. British Journal of Cancer. Link

-

MedChemExpress. (2024). Dovitinib Product Monograph & Biological Activity.Link

Sources

- 1. dovitinib suppliers USA [americanchemicalsuppliers.com]

- 2. Facebook [cancer.gov]

- 3. Interaction Potential of the Multitargeted Receptor Tyrosine Kinase Inhibitor Dovitinib with Drug Transporters and Drug Metabolising Enzymes Assessed in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective activity over a constitutively active RET‐variant of the oral multikinase inhibitor dovitinib: Results of the CNIO‐BR002 phase I‐trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Metabolism of Dovitinib to N-Desmethyl Dovitinib

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Dovitinib is a multi-targeted tyrosine kinase inhibitor that has been investigated for the treatment of various cancers.[1] Understanding the metabolic fate of drug candidates is a cornerstone of preclinical drug development. This application note provides a detailed protocol for studying the in vitro metabolism of Dovitinib, specifically focusing on its N-desmethylation to its primary metabolite, N-Desmethyl Dovitinib. This process is primarily mediated by cytochrome P450 (CYP) enzymes, with a significant contribution from the CYP3A4 isoform.[2][3] The following protocols are designed to be a comprehensive guide for researchers in academic and industrial settings, providing not only the procedural steps but also the scientific rationale behind them.

Metabolic Pathway of Dovitinib to this compound

The N-desmethylation of Dovitinib involves the removal of a methyl group from the terminal nitrogen of the piperazine ring. This oxidative metabolic reaction is a common pathway for many drugs containing a piperazine moiety and is predominantly catalyzed by CYP3A4 in the liver.[4][5]

Caption: Metabolic conversion of Dovitinib to this compound.

Experimental Design and Considerations

The following protocol utilizes human liver microsomes (HLMs) as the enzyme source. HLMs are a subcellular fraction of the liver that is enriched in CYP enzymes and is a well-established in vitro model for studying Phase I drug metabolism.

Key Reagents and Materials

| Reagent/Material | Supplier and Catalog Number | Storage Conditions |

| Dovitinib | Commercially available | -20°C |

| This compound | Commercially available[6] | -20°C |

| Pooled Human Liver Microsomes (HLMs) | Corning (e.g., 452161) or equivalent | -80°C |

| NADPH, tetra(cyclohexylammonium) salt | Sigma-Aldrich (e.g., N1630) or equivalent | -20°C |

| Potassium Phosphate Buffer (100 mM, pH 7.4) | Prepare in-house | 4°C |

| Acetonitrile (ACN), LC-MS grade | Fisher Scientific or equivalent | Room Temperature |

| Methanol (MeOH), LC-MS grade | Fisher Scientific or equivalent | Room Temperature |

| Formic Acid, LC-MS grade | Fisher Scientific or equivalent | Room Temperature |

| Internal Standard (e.g., Bosutinib or a stable isotope-labeled Dovitinib) | Commercially available | -20°C |

Protocol 1: In Vitro Incubation of Dovitinib with Human Liver Microsomes

This protocol outlines the steps for the incubation of Dovitinib with HLMs to generate this compound.

Preparation of Reagents

-

Dovitinib Stock Solution (10 mM): Dissolve the appropriate amount of Dovitinib in DMSO. Store at -20°C.

-

NADPH Stock Solution (100 mM): Dissolve NADPH in 100 mM potassium phosphate buffer (pH 7.4). Prepare fresh on the day of the experiment.

-

Human Liver Microsomes (20 mg/mL): Thaw a vial of pooled HLMs on ice.

Incubation Procedure

The following procedure is for a final incubation volume of 200 µL. The reaction can be scaled as needed.

-

Pre-incubation Mixture: In a microcentrifuge tube, prepare the pre-incubation mixture as described in the table below. Prepare a master mix for multiple reactions to ensure consistency.

| Component | Volume (µL) | Final Concentration |

| 100 mM Potassium Phosphate Buffer (pH 7.4) | 168 | 84 mM |

| Human Liver Microsomes (20 mg/mL) | 10 | 1 mg/mL |

| Dovitinib (from 10 mM stock) | 2 | 100 µM |

-

Pre-incubation: Gently vortex the mixture and pre-incubate at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Start the metabolic reaction by adding 20 µL of the 10 mM NADPH stock solution to each tube. The final concentration of NADPH will be 1 mM.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL Bosutinib).

-

Protein Precipitation: Vortex the samples vigorously for 1 minute to precipitate the microsomal proteins.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Sample Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Control Experiments

-

Negative Control (No NADPH): Replace the NADPH solution with an equal volume of potassium phosphate buffer. This control accounts for any non-enzymatic degradation of Dovitinib.

-

Negative Control (Heat-inactivated Microsomes): Boil the HLM suspension for 10 minutes before adding it to the pre-incubation mixture. This control confirms that the observed metabolism is enzyme-mediated.

Protocol 2: LC-MS/MS Analysis of Dovitinib and this compound

This protocol provides a starting point for the development of a sensitive and specific LC-MS/MS method for the simultaneous quantification of Dovitinib and its N-desmethyl metabolite.

LC-MS/MS System and Conditions

| Parameter | Recommended Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

Mass Spectrometer Parameters

The following are suggested starting parameters. Optimization will be required for your specific instrument.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dovitinib | 393.2 | 337.2 | 35 |

| 393.2 | 309.2 | 45 | |

| This compound | 379.2 | 323.2 | 35 |

| 379.2 | 295.2 | 45 | |

| Internal Standard (Bosutinib) | 530.2 | 141.1 | 40 |

Rationale for this compound transitions: The precursor ion is the protonated molecule [M+H]⁺. The loss of the piperazine ring fragment (C₄H₈N) results in the product ion at m/z 323.2. A further fragmentation can lead to the ion at m/z 295.2.

Sample Analysis Workflow

Caption: Workflow for sample preparation and analysis.

Data Analysis and Interpretation

The rate of formation of this compound can be determined by plotting the concentration of the metabolite against time. The initial linear portion of the curve can be used to calculate the initial velocity of the reaction.

Calculation of Kinetic Parameters

By varying the concentration of Dovitinib while keeping the HLM and NADPH concentrations constant, Michaelis-Menten kinetics can be assessed.

-

Vmax: The maximum rate of the reaction.

-

Km: The substrate concentration at which the reaction rate is half of Vmax.

These parameters provide valuable insights into the affinity of the enzyme for the substrate and the efficiency of the metabolic conversion.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or low metabolite formation | Inactive enzymes (HLMs or NADPH) | Use fresh NADPH. Ensure proper storage and handling of HLMs. Run a positive control with a known CYP3A4 substrate. |

| Low substrate concentration | Increase the concentration of Dovitinib. | |

| Inhibition of the reaction | Check for potential inhibitors in the reaction mixture. | |

| High variability between replicates | Pipetting errors | Use a master mix for reagent addition. Calibrate pipettes regularly. |

| Inconsistent incubation times | Use a timer and stagger the start of reactions if necessary. | |

| Poor peak shape in LC-MS/MS | Column degradation | Replace the column. |

| Inappropriate mobile phase | Optimize the mobile phase composition and pH. | |

| Matrix effects | Dilute the sample or use a more rigorous sample cleanup method (e.g., solid-phase extraction). |

Conclusion

This application note provides a robust and detailed protocol for investigating the in vitro N-desmethylation of Dovitinib using human liver microsomes. The successful implementation of these methods will enable researchers to characterize a key metabolic pathway of this important tyrosine kinase inhibitor, providing critical data for drug development and regulatory submissions. The combination of a well-controlled in vitro incubation and a sensitive LC-MS/MS analytical method ensures the generation of high-quality, reproducible data.

References

-

Veeprho. This compound | CAS 668432-48-8. [Link]

-

LookChem. This compound. [Link]

-

Axios Research. This compound-d8 - CAS - N/A. [Link]

-

CAS Common Chemistry. Dovitinib. [Link]

- Santoro, A., et al. (2013). Dovitinib (TKI258): structure, development and preclinical and clinical activity.

- Al-Janabi, A. A., et al. (2020). A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. Drug design, development and therapy, 14, 453.

-

ResearchGate. Mass fragmentation pattern of IS, m/z 488.2 → 394.0. [Link]

- Kralj, E., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International journal of molecular sciences, 23(6), 3338.

- von Moltke, L. L., et al. (1996). CYP3A4 is the major CYP isoform mediating the in vitro hydroxylation and demethylation of flunitrazepam. Journal of Pharmacology and Experimental Therapeutics, 276(2), 530-537.

-

National Center for Biotechnology Information. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring. [Link]

- Al-Tannak, N. F., et al. (2023). An Ultra-Fast Green UHPLC-MS/MS Method for Assessing the In Vitro Metabolic Stability of Dovitinib: In Silico Study for Absorption, Distribution, Metabolism, Excretion, Metabolic Lability, and DEREK Alerts. Pharmaceuticals, 16(11), 1530.

- Zhu, H. J., et al. (2021). A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS. Journal of analytical methods in chemistry, 2021.

- Gajula, S. N. R., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.

- Hutzler, J. M., et al. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug Metabolism and Disposition, 42(10), 1676-1685.

- Shaik, M. R., et al. (2016). A systematic analysis of physicochemical and ADME properties of all small molecule kinase inhibitors approved by US FDA from January 2001 to October 2015. Current medicinal chemistry, 23(38), 4341-4373.

- Al-Tannak, N. F., et al. (2023). An Ultra-Fast Green UHPLC-MS/MS Method for Assessing the In Vitro Metabolic Stability of Dovitinib: In Silico Study for Absorption, Distribution, Metabolism, Excretion, Metabolic Lability, and DEREK Alerts. Pharmaceuticals, 16(11), 1530.

- An in Vitro Approach to Detect Metabolite Toxicity Due to CYP3A4-dependent Bioactivation of Xenobiotics. Journal of visualized experiments : JoVE, (73), e50239.

-

Technology Networks. 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

-

medRxiv. Development and validation of a LC-MS/MS method for ripretinib and its metabolite: example of a journey from laboratory bench to routine application with a greenness assessment. [Link]

-

ResearchGate. Physicochemical properties and pharmacological characteristics of KIs. [Link]

- Venkatakrishnan, K., et al. (1998). Cytochromes P450 mediating the N-demethylation of amitriptyline. Journal of clinical pharmacology, 38(11), 1018-1028.

-

eScholarship. Internal Fragments Enhance Middle-down Mass Spectrometry Structural Characterization of Monoclonal Antibodies and Antibody-drug. [Link]

-

ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

- Hyland, R., et al. (2000). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British journal of clinical pharmacology, 50(1), 73-77.

-

Chromatography Online. Tips for Optimizing Key Parameters in LC–MS. [Link]

- Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological research, 175, 106025.

- Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma. Analytical and bioanalytical chemistry, 412(28), 7935-7949.

-

YouTube. Optimizing LC-MS/MS analysis with DO-MS | Gray Huffman | SCP2019. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CYP3A4 is the major CYP isoform mediating the in vitro hydroxylation and demethylation of flunitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. This compound-d8 - CAS - N/A | Axios Research [axios-research.com]

Application Note: High-Sensitivity Quantification of N-Desmethyl Dovitinib in Human Plasma via LC-MS/MS

This Application Note and Protocol is designed for bioanalytical researchers and drug development professionals. It provides a comprehensive, field-validated methodology for the quantification of N-Desmethyl Dovitinib (the primary active metabolite of Dovitinib/TKI-258) in human plasma.

Abstract

Dovitinib (TKI-258) is a multi-targeted tyrosine kinase inhibitor (TKI) exhibiting potent activity against FGFR, VEGFR, and PDGFR. While the parent compound is the primary therapeutic agent, its metabolic conversion via CYP1A1/1A2 and CYP3A4 yields This compound , a metabolite that requires monitoring to fully understand the drug's pharmacokinetic (PK) profile and safety margins. This guide details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for quantifying this compound in human plasma. Unlike standard protein precipitation methods, this protocol utilizes Liquid-Liquid Extraction (LLE) to minimize phospholipid suppression—a critical factor when quantifying polar metabolites in complex matrices.

Introduction & Scientific Rationale

The Analyte and Metabolism

Dovitinib undergoes oxidative metabolism primarily through N-demethylation at the piperazine ring. This transformation reduces the lipophilicity of the molecule (LogP ~1.2 for the metabolite vs. higher for the parent), creating chromatographic challenges where the metabolite may co-elute with matrix interferences if not properly resolved.

-

Parent: Dovitinib (MW 392.4 Da)

-

Metabolite: this compound (MW 378.4 Da)

-

Biotransformation: Loss of -CH₃ (-14 Da)

Strategic Method Design

-

Extraction Choice: While Protein Precipitation (PPT) is faster, it often leaves significant phospholipids in the supernatant, which can cause ion suppression at the early retention times where polar metabolites elute. We employ Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether) . MTBE provides a clean extract, recovering the basic analyte while leaving behind polar plasma proteins and salts.

-

Chromatography: A high-strength silica (HSS) or Phenyl-Hexyl column is recommended over standard C18 to provide better selectivity for the aromatic benzimidazole-quinolinone core and adequate retention of the polar metabolite.

Visualizations

Metabolic Pathway & Structural Logic

The following diagram illustrates the biotransformation and the mass shift logic used for MRM transition selection.

Caption: Metabolic conversion of Dovitinib and predicted MS/MS fragmentation logic.

Bioanalytical Workflow

This flowchart outlines the critical steps from sample receipt to data acquisition, ensuring sample integrity.

Caption: Optimized LLE workflow for extracting basic TKIs from plasma.

Materials & Reagents

| Reagent/Material | Specification | Purpose |

| This compound | >98% Purity (Reference Standard) | Analyte quantification |

| Dovitinib-d8 | Deuterated Internal Standard (IS) | Normalization of recovery/ionization |

| Acetonitrile (ACN) | LC-MS Grade | Mobile phase organic modifier |

| Ammonium Formate | LC-MS Grade | Buffer for pH control (pH ~3.5) |

| MTBE | Methyl tert-butyl ether, HPLC Grade | Extraction solvent |

| Human Plasma | K2-EDTA (Drug-free) | Matrix for standards/QCs |

Detailed Experimental Protocol

Stock and Working Solutions

-

Master Stock (1.0 mg/mL): Dissolve this compound in DMSO. Note: The free base is poorly soluble in water; DMSO is essential.

-

Working Solutions: Serially dilute Master Stock with 50:50 Methanol:Water to create calibration standards (e.g., 1.0 – 1000 ng/mL).

-

Internal Standard (IS): Prepare Dovitinib-d8 at 500 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Dovitinib and its metabolite are basic. Basifying the plasma ensures the molecules are uncharged, driving them into the organic MTBE phase while leaving interferences behind.

-

Aliquot: Transfer 100 µL of human plasma into a 2 mL polypropylene tube.

-

IS Addition: Add 20 µL of IS working solution. Vortex gently.

-

Basification: Add 50 µL of 0.1 M NaOH (or Ammonium Carbonate pH 9.5). Vortex 10 sec.

-

Extraction: Add 600 µL of MTBE .

-

Agitation: Shake on a reciprocating shaker for 10 minutes (or vortex vigorously for 2 min).

-

Phase Separation: Centrifuge at 10,000 rpm (approx. 9,000 x g) for 5 minutes at 4°C.

-

Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean glass tube or 96-well collection plate.

-

Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (60% A / 40% B). Vortex 1 min and centrifuge.

LC-MS/MS Conditions

Chromatography (LC):

-

System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

-

Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex F5 (Phenyl-Hexyl). CSH (Charged Surface Hybrid) technology provides excellent peak shape for basic compounds.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 5 µL.

Mobile Phase Gradient:

-

Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

-

Phase B: Acetonitrile.[1]

| Time (min) | %A | %B | Description |

| 0.0 | 90 | 10 | Initial equilibration |

| 0.5 | 90 | 10 | Load/Desalt |

| 3.0 | 10 | 90 | Linear Gradient |

| 4.0 | 10 | 90 | Wash |

| 4.1 | 90 | 10 | Re-equilibration |

| 6.0 | 90 | 10 | End of Run |

Mass Spectrometry (MS):

-

Ionization: ESI Positive Mode.

-

Source Temp: 500°C.

-

Spray Voltage: 4500 V.

MRM Transitions (Optimization Required): The following transitions are predicted based on the parent drug's fragmentation pattern. You must perform a "Product Ion Scan" on your specific instrument to confirm.

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

| This compound | 379.2 | 323.2 | 35 | 28 | Quantifier |

| 379.2 | 295.1 | 35 | 35 | Qualifier | |

| Dovitinib-d8 (IS) | 401.4 | 345.4 | 35 | 28 | Quantifier |

| Dovitinib (Parent) | 393.2 | 337.2 | 35 | 28 | Monitor |

Note: The "Quantifier" transition (379->323) corresponds to the loss of the same fragment as the parent (56 Da), adjusted for the missing methyl group if the loss occurs on the piperazine ring.

Method Validation & Quality Control

Adhere to FDA/EMA Bioanalytical Method Validation guidelines.

-

Linearity: Construct a calibration curve (1 – 1000 ng/mL) using a weighted linear regression (1/x²).

must be > 0.99.[2] -

Accuracy & Precision: Analyze 6 replicates of QC samples at Low, Medium, and High concentrations.

-

Matrix Effect: Compare the peak area of post-extraction spiked blank plasma vs. neat solution.

-

Target: Matrix Factor between 0.85 and 1.15.

-

-

Stability:

-

Freeze/Thaw: 3 cycles at -80°C.

-

Benchtop: 4 hours at room temperature (N-desmethyl metabolites can be sensitive to light; use amber tubes).

-

Troubleshooting "From the Bench"

-

Carryover: TKIs are "sticky." If you observe carryover in blank samples, add 0.1% Formic Acid to the needle wash solvent (e.g., 50:50 MeOH:ACN + 0.1% FA).

-

Peak Tailing: If the metabolite peak tails, increase the Ammonium Formate concentration to 20 mM in Mobile Phase A. The ionic strength helps mask silanols.

-

Co-elution: If the metabolite and parent co-elute, the parent can undergo in-source fragmentation (losing a methyl) and mimic the metabolite signal. Ensure baseline separation or monitor the parent channel to confirm no crosstalk.

References

-

FDA Guidance for Industry: Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration.[2][4][5][6][7] Link

-

Dovitinib Metabolism: "Interaction Potential of the Multitargeted Receptor Tyrosine Kinase Inhibitor Dovitinib..." PubMed Central. Link

-

LC-MS Method Precedent: "A New Validated HPLC-MS/MS Method for Quantification... of Dovitinib." DovePress. Link

-

PubChem Compound Summary: this compound (CID 135543684). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. d-nb.info [d-nb.info]

- 4. longdom.org [longdom.org]

- 5. An Ultra-Fast Green UHPLC-MS/MS Method for Assessing the In Vitro Metabolic Stability of Dovitinib: In Silico Study for Absorption, Distribution, Metabolism, Excretion, Metabolic Lability, and DEREK Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Ultra-Fast Green UHPLC-MS/MS Method for Assessing the In Vitro Metabolic Stability of Dovitinib: In Silico Study for Absorption, Distribution, Metabolism, Excretion, Metabolic Lability, and DEREK Alerts - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacokinetic profiling of N-Desmethyl Dovitinib in animal models

Application Note: High-Resolution Pharmacokinetic Profiling of N-Desmethyl Dovitinib in Animal Models

Executive Summary

This application note details the protocol for the pharmacokinetic (PK) characterization of This compound , the primary metabolite of the multi-targeted tyrosine kinase inhibitor (TKI) Dovitinib (TKI-258).[1] While Dovitinib targets FGFR, VEGFR, and PDGFR, its metabolic profile—mediated primarily by CYP1A1/1A2 and CYP3A4 —is critical for understanding total drug exposure and potential toxicity.

This guide provides a self-validating workflow for:

-

In Vivo Dosing: Strategies for administering the parent drug to monitor metabolite formation, or direct administration of the metabolite (if synthesized).

-

Bioanalysis: A sensitive LC-MS/MS method for simultaneous quantification.[1][2][3][4][5]

-

Data Interpretation: Calculation of metabolic ratios and clearance parameters.

Experimental Design & Rationale

Species Selection

-

Sprague-Dawley Rat (Male, 250–300g): The preferred model for small molecule PK due to sufficient blood volume for serial sampling and well-characterized CYP450 expression profiles homologous to humans (specifically CYP3A and 1A subfamilies).[1]

-

Mouse (CD-1/BALB/c): Used for efficacy studies, but less ideal for full PK profiling due to microsampling limitations.[1]

Formulation Strategy

Dovitinib and its desmethyl analog are basic lipophilic compounds. Solubility is pH-dependent.[1]

-

Vehicle: 50 mM Lactic Acid buffer (pH 3.0–4.[1]0) or 5% Mannitol / 0.5% Gelatin.[1]

-

Rationale: Low pH ensures protonation of the piperazine/benzimidazole nitrogen, enhancing solubility and preventing precipitation in the gut (for PO dosing).

Analytical Method Development (LC-MS/MS)

This protocol utilizes a Triple Quadrupole MS (e.g., Sciex 5500/6500 or Waters Xevo TQ-S) for high sensitivity.[1]

Mass Spectrometry Conditions (ESI+)

The method relies on Multiple Reaction Monitoring (MRM).[1][2] As this compound standards may be custom-synthesized, product ion scanning is required to confirm the Quantifier transition.[1]

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Rationale |

| Dovitinib | 393.2 | 337.1 | 40 | 35 | Loss of |

| This compound | 379.2 | 323.1* | 40 | 35 | Analogous loss of |

| Internal Standard (IS) | 399.2 (Dovitinib-d6) | 343.1 | 40 | 35 | Deuterated analog corrects matrix effects |

-

Note: The transition 379->323 is predicted based on the parent fragmentation pattern.[1] Perform a Product Ion Scan on the metabolite standard to validate.

Chromatographic Conditions

-

Column: Waters XBridge C18 (

mm, 3.5 µm). -

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

-

Gradient: 10% B to 90% B over 3.0 minutes.

In Vivo Protocol: Step-by-Step

Step 1: Administration

-

Group A (IV Bolus): Dose 2 mg/kg via tail vein.[1] (Determines absolute bioavailability).[1]

-

Group B (Oral Gavage): Dose 10–20 mg/kg PO.[1] (Mimics clinical route).

-

Fasting: Animals fasted 12h pre-dose to standardize absorption.[1]

Step 2: Serial Blood Sampling

-

Timepoints: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

Collection: 200 µL blood into

tubes. -

Processing: Centrifuge at 3000

g for 10 min at 4°C. Harvest plasma.

Step 3: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL plasma.[1]

-

Add 150 µL Acetonitrile containing Internal Standard (IS).[1]

-

Vortex (1 min) and Centrifuge (10,000 rpm, 10 min).

-

Inject 5 µL of supernatant into LC-MS/MS.

Data Visualization & Workflows

Experimental Workflow

This diagram illustrates the critical path from formulation to PK parameter generation.

Figure 1: End-to-end workflow for pharmacokinetic profiling of Dovitinib and its metabolite.

Metabolic Pathway Logic

Understanding the formation of this compound is crucial for interpreting the "Metabolite-to-Parent" ratio.[1]

Figure 2: Metabolic pathway of Dovitinib mediated by Cytochrome P450 enzymes.[1]

Data Analysis & Interpretation

Calculate the following non-compartmental parameters using software like Phoenix WinNonlin or Certara:

- (Area Under Curve): Represents total drug exposure.[1]

-

&

-

Metabolic Ratio (MR):

[1]-

Interpretation: A high MR (>0.[1]1) suggests the metabolite contributes significantly to pharmacology or toxicology.

-

-

Clearance (

):-

Note: If this compound is formed in vivo, you cannot calculate its specific clearance without administering the metabolite directly (IV).[1]

-

Troubleshooting & Quality Control

-

Self-Validation Check: If the

of the metabolite is earlier than the parent, check for sample contamination or source degradation.[1] The metabolite should typically appear after the parent is absorbed and metabolized. -

Carryover: TKIs are "sticky." Use a needle wash of 50:25:25 (ACN:MeOH:IPA) + 0.1% Formic Acid to prevent carryover between injections.

-

Stability: Dovitinib is light-sensitive.[1] Perform all extractions under yellow light or low light conditions.

References

-

Novartis Pharmaceuticals. (2013).[1] Clinical Pharmacology and Biopharmaceutics Review: Dovitinib (TKI258). FDA AccessData.[1] Link

-

Ye, Z., et al. (2014). "Simultaneous determination of dovitinib and its metabolite in rat plasma by LC-MS/MS." Journal of Chromatography B, 965, 15-20. Link

-

Hao, D., et al. (2013). "In vitro and in vivo pharmacokinetics of dovitinib." Cancer Chemotherapy and Pharmacology, 71(2), 435-444.[1] Link[1]

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

Sources

- 1. dovitinib lactate anhydrous | C24H27FN6O4 | CID 135431668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medrxiv.org [medrxiv.org]

- 4. Determination of selumetinib, N-desmethyl selumetinib and selumetinib amide in human biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: N-Desmethyl Dovitinib In Vitro Enzyme Inhibition Assay

Abstract & Introduction

Dovitinib (TKI-258) is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that exhibits nanomolar activity against Class III (FLT3, c-Kit), Class IV (FGFR1/3), and Class V (VEGFR1-3) RTKs.[1][2] In clinical development, the characterization of drug metabolites is critical to satisfy FDA/ICH MIST (Metabolites in Safety Testing) guidelines.

N-Desmethyl Dovitinib is a primary oxidative metabolite of Dovitinib. Determining the inhibitory potency of this metabolite relative to the parent compound is essential for understanding the total pharmacodynamic burden in vivo. If the metabolite retains significant kinase inhibition (e.g., equipotent or >10% of parent activity), it contributes to the therapeutic efficacy and potential toxicity profile.

This application note details a robust, self-validating TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) protocol to determine the IC₅₀ of this compound against a representative target, FGFR3 (Fibroblast Growth Factor Receptor 3) . The protocol is adaptable to other targets (VEGFR, FLT3) by modifying the enzyme-substrate pair.

Assay Principle: TR-FRET Competition

This assay utilizes a competition format between the test compound (this compound) and ATP for the kinase active site.

-

Kinase Reaction: Recombinant FGFR3 phosphorylates a biotinylated peptide substrate in the presence of ATP and Mg²⁺/Mn²⁺.

-

Inhibition: this compound blocks ATP binding, preventing substrate phosphorylation.

-

Detection: The reaction is stopped with EDTA. A detection mixture containing Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-Allophycocyanin (SA-APC) (Acceptor) is added.

-

Signal: The biotinylated phosphopeptide recruits the SA-APC and the Eu-Antibody into close proximity. Excitation at 340 nm results in FRET, emitting light at 665 nm. The signal is proportional to kinase activity and inversely proportional to inhibitor potency.

Biochemical Pathway & Inhibition Logic

Figure 1: Mechanism of ATP-competitive inhibition by this compound in the TR-FRET kinase assay workflow.

Materials & Reagents

Compound Preparation

-

Test Compound: this compound (Purity >95% by HPLC).

-

Solvent: 100% DMSO (Anhydrous).

-

Storage: Store powder at -20°C; aliquots in DMSO at -80°C. Avoid freeze-thaw cycles.

Biological Reagents

| Reagent | Specification | Role |

| Enzyme | Recombinant Human FGFR3 (Kinase Domain) | Target Enzyme |

| Substrate | Biotin-Poly(Glu, Tyr) (4:1) or specific peptide | Phosphorylation Target |

| ATP | Ultra-pure ATP (10 mM stock) | Co-substrate |

| Detection Ab | Eu-W1024 Anti-Phosphotyrosine (PY20) | FRET Donor |

| Acceptor | Streptavidin-Allophycocyanin (SA-APC) | FRET Acceptor |

Buffers

-

Assay Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT (add fresh), 1 mM MnCl₂ (Critical for some RTKs like FGFR).

-

Stop/Detection Buffer: 1X Assay Buffer + 10-20 mM EDTA (to chelate Mg²⁺/Mn²⁺ and stop reaction).

Experimental Protocol

Step 1: Compound Plate Preparation (Serial Dilution)

Objective: Create a 10-point dose-response curve.

-